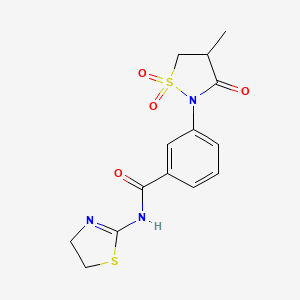![molecular formula C24H25NO B5150008 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
9-[4-(4-ethylphenoxy)butyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(4-ethylphenoxy)butyl]-9H-carbazole, also known as EBPC, is a synthetic molecule that belongs to the carbazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biomedical research.
Wissenschaftliche Forschungsanwendungen
9-[4-(4-ethylphenoxy)butyl]-9H-carbazole has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for the development of high-performance organic field-effect transistors (OFETs). Additionally, 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole has been investigated for its use in the fabrication of light-emitting diodes (LEDs) and solar cells.
Wirkmechanismus
The mechanism of action of 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole is not well understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
9-[4-(4-ethylphenoxy)butyl]-9H-carbazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole has been found to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to dissolve in certain solvents, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole and its potential applications in biomedical research. Finally, the use of 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole in the development of novel electronic devices and materials is an area of ongoing research.
Synthesemethoden
9-[4-(4-ethylphenoxy)butyl]-9H-carbazole can be synthesized using a multi-step process that involves the reaction of 4-ethylphenol with 1-bromo-4-(4-bromobutoxy)butane to form 4-(4-ethylphenoxy)butyl bromide. This intermediate is then reacted with carbazole in the presence of a palladium catalyst to yield 9-[4-(4-ethylphenoxy)butyl]-9H-carbazole.
Eigenschaften
IUPAC Name |
9-[4-(4-ethylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-19-13-15-20(16-14-19)26-18-8-7-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-16H,2,7-8,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGADRJBWSWTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)


![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)